molecular formula C13H14ClNO6 B14905612 Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate

Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate

Cat. No.: B14905612
M. Wt: 315.70 g/mol
InChI Key: CLMXILYGJODMJB-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate typically involves multiple stepsThe resulting intermediate is then reacted with a dioxolane derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Nucleophiles: Such as sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active compounds that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate: shares similarities with other nitrobenzyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H14ClNO6

Molecular Weight

315.70 g/mol

IUPAC Name

methyl 2-[2-[(3-chloro-2-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C13H14ClNO6/c1-19-11(16)8-13(20-5-6-21-13)7-9-3-2-4-10(14)12(9)15(17)18/h2-4H,5-8H2,1H3

InChI Key

CLMXILYGJODMJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(OCCO1)CC2=C(C(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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